1-(2-Ethylcyclohexyl)cyclopropan-1-amine
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Overview
Description
1-(2-Ethylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol . This compound is characterized by a cyclopropane ring attached to a cyclohexyl group substituted with an ethyl group at the 2-position and an amine group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylcyclohexyl)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylcyclohexanone with a suitable amine source under reductive amination conditions . This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production . The use of high-pressure hydrogenation reactors can also be employed to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylcyclohexyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
1-(2-Ethylcyclohexyl)cyclopropan-1-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Ethylcyclohexyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethylcyclohexyl)cyclopropan-1-amine: Similar structure with the ethyl group at the 4-position instead of the 2-position.
Spirocyclopropane derivatives: Compounds containing a cyclopropane ring fused to other ring systems.
Uniqueness
1-(2-Ethylcyclohexyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-2-9-5-3-4-6-10(9)11(12)7-8-11/h9-10H,2-8,12H2,1H3 |
InChI Key |
MVWYLHWQWXPDGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C2(CC2)N |
Origin of Product |
United States |
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